molecular formula C10H13N3OS B13189223 2-(2-Methylthiomorpholin-4-yl)pyrimidine-5-carbaldehyde

2-(2-Methylthiomorpholin-4-yl)pyrimidine-5-carbaldehyde

Cat. No.: B13189223
M. Wt: 223.30 g/mol
InChI Key: MXCZQTCBJFXMEV-UHFFFAOYSA-N
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Description

2-(2-Methylthiomorpholin-4-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound that contains both pyrimidine and morpholine rings. The presence of sulfur and nitrogen atoms in its structure makes it an interesting compound for various chemical and biological applications. This compound is known for its potential use in medicinal chemistry due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylthiomorpholin-4-yl)pyrimidine-5-carbaldehyde typically involves the reaction of 2-methylthiomorpholine with pyrimidine-5-carbaldehyde under specific conditions. One common method includes:

    Starting Materials: 2-methylthiomorpholine and pyrimidine-5-carbaldehyde.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by standard purification techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylthiomorpholin-4-yl)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, acetic acid as solvent.

    Reduction: NaBH4, LiAlH4, ethanol or ether as solvent.

    Substitution: Various nucleophiles, DMF or DMSO as solvent, base such as NaH or K2CO3.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohol.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

2-(2-Methylthiomorpholin-4-yl)pyrimidine-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Methylthiomorpholin-4-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methylthiomorpholin-4-yl)pyrimidine-5-carboxylic acid
  • 2-(2-Methylthiomorpholin-4-yl)pyrimidine-5-methanol
  • 2-(2-Methylthiomorpholin-4-yl)pyrimidine-5-nitrile

Uniqueness

2-(2-Methylthiomorpholin-4-yl)pyrimidine-5-carbaldehyde is unique due to the presence of both an aldehyde group and a thiomorpholine ring, which confer distinct reactivity and potential biological activity. This combination of functional groups is less common in similar compounds, making it a valuable molecule for various research applications.

Properties

Molecular Formula

C10H13N3OS

Molecular Weight

223.30 g/mol

IUPAC Name

2-(2-methylthiomorpholin-4-yl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C10H13N3OS/c1-8-6-13(2-3-15-8)10-11-4-9(7-14)5-12-10/h4-5,7-8H,2-3,6H2,1H3

InChI Key

MXCZQTCBJFXMEV-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCS1)C2=NC=C(C=N2)C=O

Origin of Product

United States

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